molecular formula C12H19Cl2N3O B6178599 2-(4-aminopiperidin-1-yl)benzamide dihydrochloride CAS No. 2639421-35-3

2-(4-aminopiperidin-1-yl)benzamide dihydrochloride

Cat. No.: B6178599
CAS No.: 2639421-35-3
M. Wt: 292.2
InChI Key:
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Description

This compound is characterized by its molecular formula C12H19Cl2N3O and a molecular weight of 292.2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminopiperidin-1-yl)benzamide dihydrochloride typically involves the reaction of 4-aminopiperidine with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures before being packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

2-(4-aminopiperidin-1-yl)benzamide dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding amides or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-(4-aminopiperidin-1-yl)benzamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-aminopiperidin-1-yl)benzamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-aminopiperidin-1-yl)benzoic acid dihydrochloride
  • 2-(4-aminopiperidin-1-yl)benzylamine dihydrochloride

Uniqueness

2-(4-aminopiperidin-1-yl)benzamide dihydrochloride stands out due to its unique structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound in various fields of research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-aminopiperidin-1-yl)benzamide dihydrochloride involves the reaction of 4-aminopiperidine with 2-chlorobenzoyl chloride, followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "4-aminopiperidine", "2-chlorobenzoyl chloride", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-aminopiperidine is reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form 2-(4-aminopiperidin-1-yl)benzamide.", "Step 2: The resulting product from step 1 is then treated with hydrochloric acid to form the dihydrochloride salt of 2-(4-aminopiperidin-1-yl)benzamide dihydrochloride." ] }

CAS No.

2639421-35-3

Molecular Formula

C12H19Cl2N3O

Molecular Weight

292.2

Purity

95

Origin of Product

United States

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